molecular formula C16H18ClN3O2 B5229199 N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide

N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide

Cat. No.: B5229199
M. Wt: 319.78 g/mol
InChI Key: IKRGOJAUJUJYEL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a dimethyl-oxopyrimidinyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidinone intermediate.

    Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)acetamide
  • N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)propionamide
  • N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)pentanamide

Uniqueness

N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide is unique due to its specific structural features, such as the length of the butanamide backbone and the presence of the chlorophenyl and dimethyl-oxopyrimidinyl groups

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-4-14(20-11(3)8-10(2)18-16(20)22)15(21)19-13-7-5-6-12(17)9-13/h5-9,14H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRGOJAUJUJYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)Cl)N2C(=CC(=NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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